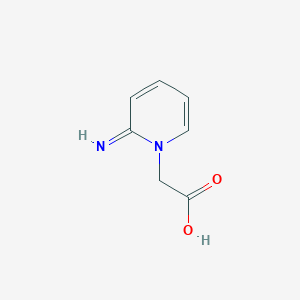

2-(2-Iminopyridin-1(2H)-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iminopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIQIZYEPWPVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451177 | |

| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126202-06-0 | |

| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 2 2 Iminopyridin 1 2h Yl Acetic Acid As a Ligand

Ligand Characteristics and Coordination Modes

The coordination behavior of 2-(2-Iminopyridin-1(2H)-yl)acetic acid is dictated by the interplay of its key functional groups: the iminopyridine nitrogen atoms and the carboxylic acid moiety.

Role of the Carboxylic Acid Moiety

The carboxylic acid group introduces another dimension to the coordinating capabilities of the ligand. This functional group can coordinate to a metal center in several ways: as a monodentate ligand through one of the oxygen atoms, as a bidentate chelating ligand where both oxygen atoms bind to the same metal center, or as a bridging ligand connecting two or more metal centers. The deprotonation of the carboxylic acid to a carboxylate anion enhances its coordinating ability. The presence of the carboxylate function is crucial in forming various structural motifs, including monomeric, dimeric, and polymeric architectures. Carboxylic acid functional groups are known to be essential components of pharmacophores, often acting as hydrogen bond donors or acceptors, which can influence the biological activity of the resulting metal complexes.

Denticity and Chelation Effects

The combination of the iminopyridine and carboxylic acid moieties allows this compound to act as a versatile ligand with variable denticity. It can function as a bidentate ligand, coordinating through the pyridine (B92270) nitrogen and one of the carboxylate oxygens, forming a stable six-membered chelate ring. Alternatively, it can exhibit tridentate coordination by involving the pyridine nitrogen, the imino nitrogen, and a carboxylate oxygen. This chelation significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The flexibility in its coordination modes allows for the formation of complexes with diverse geometries and nuclearities.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Transition Metal Complexes (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Re)

A range of transition metal complexes of ligands similar to this compound have been synthesized and structurally characterized. While specific data for all the listed metals with this exact ligand is not extensively available, the general principles of their coordination can be inferred from related structures.

Manganese(II): Manganese(II) complexes with aminopyridine and carboxylate ligands have been reported to exhibit diverse structures, including dinuclear and trinuclear arrangements. The coordination environment around the Mn(II) ion is often octahedral. nih.gov

Iron(II): Iron(II) complexes with tridentate pyridyl and benzimidazolyl ligands have been synthesized, showing distorted octahedral coordination. rsc.org

Cobalt(II): Cobalt(II) complexes with related sulfadiazine-pyrazole prodrugs have been shown to have distorted octahedral geometry around the Co(II) ion. nih.gov

Nickel(II): Nickel(II) complexes with aminopyridine ligands have been synthesized, exhibiting five-coordinate square-pyramidal or square-planar geometries. kzoo.edu

Copper(II): Copper(II) complexes with N-(2-hydroxybenzyl)aminopyridines have been found to have slightly distorted square planar cis-mononuclear structures. nih.gov

Zinc(II): Zinc(II) complexes with iminopyridine ligands have been synthesized and characterized, showing moderate biocidal activity. dntb.gov.ua The synthesis of Zn(II) complexes with amino acids has also been explored for potential dermatological applications. nih.gov

Rhenium: Rhenium(I) carbonyl complexes with iminopyridine ligands have been synthesized and characterized, with the Re(I) atom residing in an octahedral coordination sphere. dntb.gov.uamdpi.com

A representative table of synthesized transition metal complexes with related iminopyridine/aminopyridine and carboxylate ligands is provided below:

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Mn(II) | Aminopyridine-carboxylate | Octahedral | nih.gov |

| Fe(II) | Tridentate Pyridyl | Distorted Octahedral | rsc.org |

| Co(II) | Sulfadiazine-pyrazole prodrug | Distorted Octahedral | nih.gov |

| Ni(II) | Aminopyridine | Square-pyramidal/Square-planar | kzoo.edu |

| Cu(II) | N-(2-hydroxybenzyl)aminopyridine | Distorted Square-planar | nih.gov |

| Zn(II) | Iminopyridine | Not specified | dntb.gov.ua |

| Re(I) | Iminopyridine | Octahedral | dntb.gov.uamdpi.com |

Main Group Metal Complexes (e.g., Sb(III), Bi(III))

The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, studies on related ligands provide insights into their potential complexation behavior.

Antimony(III): The synthesis of N,Nʹ,Nʺ-chelated antimony(III) diiminopyridine (DIMPY) complexes has been reported. These represent the first examples of antimony DIMPY complexes, with the solid-state crystal structures revealing interesting interactions, including the formation of a Menshutkin complex. nih.gov

Bismuth(III): Bismuth(III) is known to form stable complexes with pyridine carboxylic acids. nih.gov The coordination environment around the bismuth atom can vary, leading to both coordination polymers and monomeric species. Bismuth(III) complexes with α-amino acids have also been synthesized and studied for their bactericidal activity.

A summary of main group metal complexes with related ligands is presented in the table below:

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Sb(III) | Diiminopyridine | Octahedral (in Menshutkin complex) | nih.gov |

| Bi(III) | Pyridine carboxylic acids | Tricapped trigonal prismatic, Dodecahedral | nih.gov |

Single Crystal X-ray Diffraction Studies

The following table presents representative crystallographic data for a related aminopyridine-metal complex to illustrate typical bond lengths and angles.

Interactive Table: Representative Crystallographic Data for an Aminopyridine-Metal Complex

| Parameter | Value | Reference Complex |

| Metal Center | Cu(II) | [Cu(3-aminopyridine)2(NCS)2] |

| Coordination Geometry | Square Planar | [Cu(3-aminopyridine)2(NCS)2] |

| Cu-N(pyridine) (Å) | 2.013(6) | [Cu(3-aminopyridine)2(NCS)2] |

| N(pyridine)-Cu-N(imino) (°) | N/A | N/A |

| Cu-N(isothiocyanate) (Å) | 1.963(7) | [Cu(3-aminopyridine)2(NCS)2] |

*Data for the specific chelate ring of this compound is not available. This table is for illustrative purposes based on a related structure. nih.gov

Electronic Structure and Bonding in Metal Coordination Compounds

The electronic structure and bonding in metal complexes of this compound are expected to be complex, arising from the interplay between the metal d-orbitals and the frontier orbitals of the ligand. The iminopyridine fragment plays a crucial role in defining these properties.

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for elucidating the donor-acceptor properties of ligands in metal complexes. For iminopyridine-type ligands, the nitrogen atoms of the pyridine and imino groups act as σ-donors to the metal center. Simultaneously, the π-system of the iminopyridine ring can participate in π-backbonding with electron-rich metal centers. The extent of this π-back donation influences the electronic properties of the complex, including its redox potentials and spectroscopic features.

The following table summarizes the expected donor-acceptor characteristics based on computational studies of analogous systems.

Interactive Table: Predicted Donor-Acceptor Properties

| Property | Description |

| σ-Donation | The lone pairs on the pyridine and imino nitrogen atoms, as well as the carboxylate oxygen atoms, donate electron density to the vacant d-orbitals of the metal center, forming strong σ-bonds. |

| π-Acceptance | The π* orbitals of the iminopyridine ring system can accept electron density from filled metal d-orbitals, leading to π-backbonding. This is particularly significant for electron-rich, low-valent metals. |

| Ligand Field Strength | The combination of strong σ-donation and potential π-acceptance suggests that this compound is likely to be a moderately strong field ligand. |

| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be influenced by the metal ion and the coordination geometry. A smaller gap can lead to enhanced redox activity. |

A key feature of iminopyridine ligands is their potential for redox non-innocence. A non-innocent ligand can exist in multiple, stable oxidation states, and can actively participate in the redox chemistry of the metal complex. In the case of iminopyridine complexes, the ligand can be readily reduced, often by one or two electrons, to form radical anionic or dianionic species. This ligand-based redox activity can be coupled with metal-centered redox events, leading to a rich and complex electrochemical behavior.

This redox non-innocence is often characterized by changes in the C-N and C-C bond lengths within the iminopyridine backbone upon reduction, which can be observed crystallographically. jocpr.com Spectroscopic techniques, such as EPR, and computational methods are also crucial in identifying the locus of redox changes (i.e., whether an electron is added to a metal- or ligand-centered orbital). The ability of the iminopyridine ligand to act as an electron reservoir is a highly attractive feature for the development of catalysts for multi-electron transformations.

Solution-State Coordination Behavior

The coordination behavior of this compound in solution is expected to be highly pH-dependent due to the presence of the carboxylic acid group and the basic nitrogen atoms. At low pH, the carboxylic acid will be protonated, and the nitrogen atoms may also be protonated, which would inhibit coordination. As the pH increases, the carboxylic acid will deprotonate, enhancing its ability to coordinate to a metal ion. The imino and pyridine nitrogens will also become available for coordination.

The formation of metal complexes in solution can be studied using techniques such as potentiometric titrations to determine stability constants, and NMR spectroscopy to probe the structure and dynamics of the complexes. For paramagnetic metal ions, NMR can provide insights into the electronic structure and magnetic properties of the complexes in solution.

Catalytic Applications of 2 2 Iminopyridin 1 2h Yl Acetic Acid and Its Metal Complexes

Homogeneous Catalysis

Metal complexes derived from iminopyridine ligands are versatile catalysts in a variety of homogeneous catalytic transformations. Their utility stems from the stable coordination of the ligand to the metal center and the tunable nature of the ligand framework, which can influence the reactivity and selectivity of the catalyst.

Palladium complexes bearing iminopyridine ligands have demonstrated notable efficacy as catalysts for carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling. beilstein-archives.orgbeilstein-archives.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from the reaction of aryl halides with arylboronic acids.

In a representative study, palladium(II) complexes of the type [PdCl2(N,N'-iminopyridine)] have been synthesized and characterized. These air- and moisture-stable complexes have been shown to be robust catalysts for the Suzuki-Miyaura coupling of a wide range of substrates, including activated and deactivated aryl bromides, iodides, and even chlorides, with various arylboronic acids. beilstein-archives.org The reactions typically proceed under mild conditions with low catalyst loadings (e.g., 0.5 mol%), affording the desired biaryl products in good to excellent yields. beilstein-archives.orgbeilstein-archives.org

The general scheme for the Suzuki-Miyaura coupling reaction catalyzed by a palladium-iminopyridine complex is presented below:

Scheme 1: Palladium-Iminopyridine Catalyzed Suzuki-Miyaura Coupling

Spectroscopic Characterization for Structural Elucidation of 2 2 Iminopyridin 1 2h Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For the derivatives of 2-(2-iminopyridin-1(2H)-yl)acetic acid, ¹H and ¹³C NMR have been pivotal in confirming their synthesized structures.

Detailed ¹H and ¹³C NMR data have been reported for several pyridin-1(2H)-ylacrylate derivatives. For instance, in a study by Zhang et al. (2023), the spectra for compounds such as ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate and methyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate were fully assigned. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectra of these derivatives show characteristic signals for the protons on the pyridine (B92270) ring and the acrylate (B77674) moiety. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectra complement the proton NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.

Below are interactive data tables summarizing the NMR data for representative derivatives.

Interactive ¹H NMR Data for Selected Pyridin-1(2H)-ylacrylate Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (E)-3-((Z)-2-((methylsulfonyl)imino)pyridin-1(2H)-yl)acrylate mdpi.com | H (alkene) | 8.45 | d | 14.4 |

| H (pyridine) | 7.70 | d | 9.6 | |

| H (pyridine) | 7.58 | d | 6.4 | |

| H (pyridine) | 7.48 | t | 7.8 | |

| H (pyridine) | 6.52 | t | 8.0 | |

| H (alkene) | 6.11 | d | 14.4 | |

| -OCH₂- | 4.25-4.31 | m | ||

| -SO₂CH₃ | 3.10 | s | ||

| -CH₃ | 1.33 | t | 6.4 | |

| Methyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate mdpi.com | H (alkene) | 8.49 | d | 17.2 |

| H (aromatic) | 7.87 | d | 10.8 | |

| H (pyridine) | 7.80 | d | 9.2 | |

| H (pyridine) | 7.57 | d | 9.2 | |

| H (pyridine) | 7.49 | t | 7.8 | |

| H (aromatic) | 7.27 | d | 7.2 | |

| H (pyridine) | 6.53 | t | 7.6 | |

| H (alkene) | 6.10 | d | 11.6 | |

| -OCH₃ | 3.81 | s | ||

| -SO₂-Ar-CH₃ | 2.40 | s |

Interactive ¹³C NMR Data for Selected Pyridin-1(2H)-ylacrylate Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) |

| Ethyl (E)-3-((Z)-2-((methylsulfonyl)imino)pyridin-1(2H)-yl)acrylate mdpi.com | C=O | 164.9 |

| C (imine) | 155.0 | |

| C (pyridine/alkene) | 140.5, 140.2, 133.4, 119.7, 114.0, 110.8 | |

| -OCH₂- | 61.5 | |

| -SO₂CH₃ | 43.2 | |

| -CH₃ | 14.3 | |

| Methyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate mdpi.com | C=O | 165.2 |

| C (imine) | 155.2 | |

| C (aromatic/pyridine/alkene) | 142.6, 140.74, 140.69, 140.2, 133.6, 129.4 (2C), 126.6 (2C), 119.3, 113.9, 111.1 | |

| -OCH₃ | 52.4 | |

| -SO₂-Ar-CH₃ | 21.6 |

While 2D NMR data (such as COSY and HMQC/HSQC) are commonly used for complex structural assignments, specific 2D NMR studies for these particular derivatives were not detailed in the reviewed literature.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectra of pyridin-1(2H)-ylacrylate derivatives exhibit characteristic absorption bands. For example, the spectrum of ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate shows strong bands for the C=O stretching of the ester group, C=C stretching of the acrylate and pyridine ring, and vibrations associated with the sulfonyl group. mdpi.com

Interactive FT-IR Data for Selected Pyridin-1(2H)-ylacrylate Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| Ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate mdpi.com | C=O (ester) | 1715 |

| C=C (alkene) | 1638 | |

| Aromatic/Pyridine C=C | 1493 | |

| S=O (sulfonyl) | 1369, 1169 | |

| Ethyl (E)-3-((Z)-2-((benzylsulfonyl)imino)pyridin-1(2H)-yl)acrylate mdpi.com | C=O (ester) | 1717 |

| C=C (alkene) | 1639 | |

| Pyridine Ring | 1520, 1510 | |

| C-N | 1275 |

Raman Spectroscopy: Specific Raman spectroscopic data for this compound or its derivatives were not found in the surveyed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence (fluorescence) spectroscopy are used to study the electronic transitions in molecules. A study on pyridin-1(2H)-ylacrylates investigated their photophysical properties in methanol. mdpi.com

UV-Vis Spectroscopy: Most of the studied derivatives display two significant absorption bands in the range of 231 to 366 nm. mdpi.com The position and intensity of these bands are influenced by the substituents on the pyridine ring and the sulfonyl group.

Photoluminescence Spectroscopy: These compounds exhibit fluorescence, with emission bands typically observed between 466 and 490 nm. The fluorescence properties are sensitive to the substitution pattern. For example, electron-withdrawing groups on the sulfonyl moiety can cause a blue shift in the emission, while electron-donating groups can lead to a red shift. mdpi.com

Interactive Photophysical Data for a Selected Pyridin-1(2H)-ylacrylate Derivative

| Compound | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF |

| Ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate mdpi.com | 240, 353 | 11,000 | 469 | 0.25 |

Mass Spectrometry (High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

For the pyridin-1(2H)-ylacrylate derivatives, HRMS (using ESI-TOF) has been used to confirm their molecular formulas. The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is compared to the calculated value, with a high degree of accuracy. mdpi.com

Interactive HRMS Data for Selected Pyridin-1(2H)-ylacrylate Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| Methyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate mdpi.com | C₁₆H₁₇N₂O₄S⁺ | 333.0904 | 333.0903 |

| Ethyl (E)-3-((E)-4-ethyl-2-(tosylimino)pyridin-1(2H)-yl)acrylate mdpi.com | C₁₉H₂₃N₂O₄S⁺ | 375.1373 | 375.1372 |

Other Spectroscopic Techniques

No information regarding the use of other spectroscopic techniques, such as X-ray crystallography for single-crystal structure determination of the parent compound, was found in the reviewed literature. However, the structure of the derivative ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate was confirmed by single-crystal X-ray analysis. nih.gov

Theoretical and Computational Investigations of 2 2 Iminopyridin 1 2h Yl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecules like 2-(2-iminopyridin-1(2H)-yl)acetic acid. DFT calculations allow for the determination of optimized molecular geometries, vibrational frequencies, and electronic properties. For heterocyclic compounds, DFT methods have been successfully used to predict molecular structures and analyze vibrational spectra.

Studies on Tautomerism (Iminopyridine/Aminopyridine Equilibria)

Tautomerism is a key feature of this compound, which can exist in equilibrium between its iminopyridine and aminopyridine forms. This equilibrium is critical as the different tautomers can exhibit distinct chemical and physical properties.

Energetic and Structural Aspects of Tautomeric Forms

The relative stability of the iminopyridine and aminopyridine tautomers is a central question addressed by computational studies. In related systems like 2-aminopyridine (B139424), the amino form is generally found to be more stable than the imino form. Theoretical calculations, often employing methods like DFT and Møller-Plesset perturbation theory (MP2), can quantify the energy difference between these tautomers. For 2-amino-4-methylpyridine, the canonical amino structure is significantly more stable than its imino tautomer. nih.gov

The transition state connecting the two tautomers can also be characterized computationally, providing the energy barrier for the tautomerization reaction. For 2-amino-4-methylpyridine, the barrier for proton transfer from the exocyclic nitrogen to the ring nitrogen has been calculated to be approximately 44.81 kcal/mol, indicating a significant energy requirement for this process in the gas phase. nih.gov Similar calculations for this compound would be invaluable in understanding the kinetics of its tautomeric equilibrium.

Below is a table summarizing typical energetic data that would be sought in such a computational study, based on findings for related molecules.

| Tautomeric Form | Relative Energy (kcal/mol) |

| Iminopyridine | Higher Energy |

| Aminopyridine | Lower Energy (More Stable) |

| Transition State | High Energy Barrier |

This table represents expected trends based on related compounds, not specific experimental or calculated values for this compound.

Solvent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium can be significantly influenced by the surrounding solvent. mdpi.com Solvents can stabilize one tautomer over another through various interactions, such as hydrogen bonding. mdpi.com For aminopurine tautomers, a related class of compounds, the relative stabilities of different forms are known to be affected by solvation. mdpi.com

Polar solvents are generally expected to have a pronounced effect on the iminopyridine/aminopyridine equilibrium. The use of computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), is essential for accurately predicting tautomeric preferences in solution. These models can simulate the dielectric environment of the solvent and its specific interactions with the solute molecule. For this compound, it is plausible that polar protic solvents could stabilize the potentially more polar tautomer through hydrogen bonding.

Valence Tautomerism in Metal Complexes

When this compound acts as a ligand in metal complexes, a phenomenon known as valence tautomerism (VT) may be observed. VT involves a reversible intramolecular electron transfer between the metal ion and the ligand. nih.gov This is particularly common in complexes of cobalt with redox-active ligands. nih.govrsc.org

In a hypothetical cobalt complex of a deprotonated this compound ligand, a temperature- or light-induced electron transfer could occur between the cobalt center and the iminopyridine moiety. This would result in a change in the oxidation states of both the metal and the ligand, leading to different electronic states with distinct magnetic and spectroscopic properties. The study of such complexes would involve techniques like variable-temperature magnetic susceptibility measurements and spectroscopy, complemented by DFT calculations to understand the electronic structures of the different valence tautomers. nih.govrsc.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetic acid side chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in the molecule. This can be achieved through systematic searches of the potential energy surface using computational methods.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can reveal the accessible conformations and the transitions between them. For a molecule like this compound, MD simulations could be used to study the flexibility of the acetic acid group and its interaction with solvent molecules. Such simulations are computationally intensive but offer a powerful way to understand the molecule's behavior in a more realistic, dynamic context.

Supramolecular Chemistry and Non Covalent Interactions of 2 2 Iminopyridin 1 2h Yl Acetic Acid

Hydrogen Bonding Motifs

Hydrogen bonds are the cornerstone of the supramolecular chemistry of 2-(2-Iminopyridin-1(2H)-yl)acetic acid, directing the assembly of molecules into predictable patterns known as synthons. The interplay between the different functional groups allows for several key hydrogen bonding motifs.

A prevalent and highly stable motif in carboxylic acids is the formation of a cyclic homodimer. In this arrangement, two molecules of this compound would be expected to associate through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This creates a characteristic R²₂(8) ring motif, which is a robust and predictable feature in the crystal engineering of carboxylic acids.

The presence of the pyridine (B92270) ring introduces the possibility of forming pyridine-carboxylic acid heterosynthons. These are strong and directional interactions where the acidic proton of the carboxylic acid group forms a hydrogen bond with the nitrogen atom of a pyridine ring (O-H···N). This type of synthon is a common and reliable interaction in the formation of co-crystals and other supramolecular assemblies. usp.orgpharmaffiliates.com

The imino group (-NH) and the carbonyl oxygen of the carboxylic acid provide additional sites for hydrogen bonding. The imino group can act as a hydrogen bond donor, forming N-H···O interactions with the carbonyl oxygen of an adjacent molecule. Conversely, the carboxylic acid's hydroxyl group can donate its proton to the imino nitrogen, resulting in O-H···N interactions. These interactions contribute significantly to the stability and specific geometry of the resulting supramolecular structures. pharmaffiliates.com

Formation of Co-crystals and Inclusion Compounds

The ability of this compound to engage in multiple, specific non-covalent interactions makes it an excellent candidate for forming co-crystals. researchgate.net Co-crystals are multi-component crystals where the components are held together by non-covalent bonds, primarily hydrogen bonds.

By selecting appropriate co-former molecules that have complementary functional groups (e.g., amides, pyridines, or other carboxylic acids), it is possible to systematically design new crystalline forms. For instance, a co-former with a pyridine group could preferentially form the pyridine-carboxylic acid heterosynthon. usp.orgpharmaffiliates.com The formation of such co-crystals can be used to modify the physicochemical properties of the parent compound.

Table 1: Potential Hydrogen Bond Interactions in Co-crystals of this compound

| Functional Group on Co-former | Potential Hydrogen Bond Synthon with Target Molecule |

|---|---|

| Pyridine | O-H···N (Carboxylic Acid to Pyridine) |

| Carboxylic Acid | O-H···O (Carboxylic Acid Dimer) |

| Amide | O-H···O (Carboxylic Acid to Amide) and N-H···O (Imine to Amide) |

Self-Assembly Phenomena in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, this phenomenon is observable in both solution and the solid state. In solution, the formation of hydrogen-bonded dimers or oligomers can occur. In the solid state, these interactions lead to the formation of well-defined crystal lattices. The specific arrangement, or crystal packing, is determined by the most stable combination of the various possible hydrogen bonding motifs. This process can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. mdpi.com

Design and Characterization of Supramolecular Assemblies

The design of supramolecular assemblies involving this compound relies on the principles of crystal engineering and molecular recognition. By understanding the hierarchy and reliability of the different hydrogen bond synthons, it is possible to predict how the molecule will interact with itself or with other co-formers. researchgate.netrsc.org

Characterization of these assemblies is typically performed using a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in the solid state, providing unambiguous evidence of hydrogen bonding distances and angles. Other techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are also crucial. For example, in IR spectroscopy, the formation of a carboxylic acid dimer results in a characteristic shift of the O-H and C=O stretching frequencies, which can be used to confirm the presence of this motif. mdpi.com

Table 2: Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | Definitive 3D structure, bond lengths, bond angles, packing diagrams. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. |

| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, phase transitions). |

Future Research Directions and Potential Academic Contributions

Development of Novel Ligand Architectures and Derivatives

A primary direction for future research lies in the rational design and synthesis of novel ligand architectures derived from the 2-(2-iminopyridin-1(2H)-yl)acetic acid scaffold. The inherent modularity of this compound, with reactive sites at the imino, pyridine (B92270), and carboxylic acid functionalities, allows for extensive structural modifications.

Future synthetic efforts will likely focus on:

Functionalization of the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine backbone can systematically tune the electronic properties of the resulting ligands and their metal complexes. This allows for fine-control over the catalytic activity and selectivity.

Modification of the Imino Group: Replacing the hydrogen on the imino nitrogen with various alkyl, aryl, or functionalized organic moieties can introduce steric bulk and secondary coordination sites. This can influence the coordination geometry around a metal center and create specific pockets for substrate binding.

Derivatization of the Acetic Acid Moiety: The carboxylic acid group can be converted into esters, amides, or other functional groups to enhance solubility, facilitate immobilization onto solid supports, or introduce additional donor atoms for creating polydentate ligands.

These synthetic explorations will lead to a diverse library of ligands with tailored steric and electronic properties, providing a rich platform for fundamental coordination chemistry studies and the development of new catalysts and materials.

Expansion of Catalytic Scope and Efficiency

While iminopyridine-based catalysts have shown promise, particularly in polymerization reactions, a significant area for future research is the expansion of their catalytic scope and the enhancement of their efficiency. researchgate.net Research in this area is expected to explore the catalytic activity of metal complexes of this compound and its derivatives in a wider range of organic transformations.

Key areas of investigation will likely include:

Polymerization and Oligomerization: Building on the success of related iminopyridine systems, new catalysts can be developed for the polymerization and oligomerization of olefins. acs.org By tuning the ligand architecture, it may be possible to control polymer properties such as molecular weight, branching, and tacticity.

Cross-Coupling Reactions: The development of catalysts for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, represents a valuable goal. These reactions are fundamental in organic synthesis, and new, efficient catalysts are always in demand.

Asymmetric Catalysis: The incorporation of chiral moieties into the ligand framework could lead to the development of catalysts for asymmetric transformations, a critical area in the synthesis of pharmaceuticals and other fine chemicals.

Small Molecule Activation: The unique electronic properties of these ligands may enable the activation of small molecules like CO2 and N2, opening avenues for sustainable chemical processes.

Improving catalyst efficiency will involve systematic studies of reaction kinetics, mechanistic investigations to understand catalyst deactivation pathways, and the optimization of reaction conditions.

Below is a data table summarizing potential catalytic applications for novel complexes based on this compound derivatives.

| Catalytic Reaction | Potential Metal Center | Ligand Modification Strategy | Desired Outcome |

|---|---|---|---|

| Ethylene Polymerization | Fe(II), Co(II), Ni(II) | Bulky substituents on the imino-aryl group | Control of polymer molecular weight and branching |

| Suzuki-Miyaura Coupling | Pd(II), Ni(II) | Electron-rich pyridine ring | High turnover numbers and functional group tolerance |

| Asymmetric Aldol Reaction | Zn(II), Cu(II) | Introduction of a chiral center on the acetic acid backbone | High enantioselectivity |

| CO2 Reduction | Re(I), Ru(II) | Ligands with proton-responsive groups | Efficient conversion of CO2 to fuels or chemical feedstocks |

Exploration in Materials Science (e.g., Optoelectronic Materials, Supramolecular Polymers)

The rich coordination chemistry and tunable electronic properties of this compound derivatives make them promising candidates for applications in materials science. Future research is anticipated to explore their potential in the development of functional materials with novel optical, electronic, and self-assembly properties.

Optoelectronic Materials: The incorporation of chromophoric units or extended π-systems into the ligand structure could lead to the development of luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. researchgate.netrsc.orgmdpi.com Theoretical studies on azobenzene-based iminopyridines suggest that their optoelectronic properties can be tuned for photovoltaic applications. researchgate.net The investigation of the photophysical properties of metal complexes derived from this compound is a promising avenue for future research.

Supramolecular Polymers: The carboxylic acid functionality and the hydrogen-bonding capability of the imino group provide opportunities for the construction of supramolecular assemblies. nih.gov Through non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, it may be possible to create well-defined one-, two-, or three-dimensional structures. These supramolecular polymers could find applications in areas such as drug delivery, responsive materials, and catalysis. The self-assembly of pyridine-dicarboxylic acids into one-dimensional structures through hydrogen bonding has been demonstrated, providing a precedent for similar investigations with the subject compound. nih.gov

Advanced Theoretical Modeling for Predictive Design

Advanced theoretical modeling and computational chemistry will play a crucial role in guiding the future development of ligands and catalysts based on this compound. mdpi.comnih.gov By providing insights into electronic structure, reaction mechanisms, and structure-property relationships, computational methods can accelerate the discovery of new functional molecules.

Future theoretical work is expected to focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure of ligands and their metal complexes, predict their geometries, and calculate spectroscopic properties. rsc.orgacs.org This information is invaluable for understanding bonding and reactivity.

Mechanistic Studies: Computational modeling can be employed to elucidate the mechanisms of catalytic reactions, identify key intermediates and transition states, and rationalize experimental observations. rsc.org This understanding is essential for the rational design of more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of compounds with their catalytic activity or other properties. These models can then be used to predict the performance of new, untested compounds, thereby streamlining the experimental workflow.

Predictive Design: The ultimate goal of theoretical modeling in this context is the predictive design of new ligands and catalysts with desired properties. By combining high-throughput screening of virtual libraries with accurate computational methods, it may be possible to identify promising candidates for synthesis and experimental evaluation.

The synergy between experimental synthesis and characterization and advanced theoretical modeling will be instrumental in unlocking the full potential of this compound and its derivatives in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.